(Triphenylphosphoranylidene)acetonitrile

Catalog No.
S704475
CAS No.
16640-68-9
M.F
C20H16NP
M. Wt
301.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triphenylphosphoranylidene)acetonitrile

CAS Number

16640-68-9

Product Name

(Triphenylphosphoranylidene)acetonitrile

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetonitrile

Molecular Formula

C20H16NP

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H

InChI Key

APISVOVOJVZIBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Organic Synthesis

(Triphenylphosphoranylidene)acetonitrile serves as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of the electron-withdrawing triphenylphosphine group activates the methylene group, making it susceptible to nucleophilic attack. This property allows for the formation of various carbon-carbon bonds through reactions like:

  • Wittig reaction

    (Triphenylphosphoranylidene)acetonitrile reacts with carbonyl compounds (aldehydes and ketones) to form alkenes in a stereoselective manner.

  • Horner-Wadsworth-Emmons (HWE) reaction

    This reaction utilizes (Triphenylphosphoranylidene)acetonitrile to generate α,β-unsaturated carbonyl compounds by reacting with aldehydes and ketones.

  • Phosphonium ylide formation

    The compound can be deprotonated by strong bases to generate a phosphonium ylide, which acts as a nucleophile in various C-C bond forming reactions.

Catalyst Development

(Triphenylphosphoranylidene)acetonitrile can be employed as a ligand in the development of transition-metal catalysts. The triphenylphosphine group acts as a Lewis base, coordinating with the metal center and influencing its catalytic activity. These catalysts find applications in various organic transformations, including:

  • Hydrocarbon metathesis

    This process involves the exchange of alkylidene groups between olefins, and (Triphenylphosphoranylidene)acetonitrile-based catalysts have been explored for this purpose.

  • C-H bond activation

    The activation of inert C-H bonds is a crucial step in many synthetic processes, and (Triphenylphosphoranylidene)acetonitrile-ligated catalysts have been investigated for this transformation.

(Triphenylphosphoranylidene)acetonitrile, with the chemical formula C20_{20}H16_{16}N\text{P}, is a stable phosphonium ylide characterized by the presence of a triphenylphosphoranylidene group attached to an acetonitrile moiety. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reactions involving carbonyl compounds through the Wittig reaction. Its structure consists of a phosphorus atom bonded to three phenyl groups and a carbon atom from acetonitrile, contributing to its unique reactivity and stability in various chemical environments .

(Triphenylphosphoranylidene)acetonitrile acts as a nucleophile in the Wittig reaction. The negatively charged carbon atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a new C-C double bond and the expulsion of the triphenylphosphine oxide leaving group [].

(Triphenylphosphoranylidene)acetonitrile is likely to be irritating to the skin, eyes, and respiratory system. It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood []. Specific data on its toxicity is not widely available. As with most organic compounds, it is flammable and should be kept away from heat sources.

(Triphenylphosphoranylidene)acetonitrile primarily participates in the Wittig reaction, where it acts as a nucleophile that reacts with carbonyl compounds to form alkenes. The general reaction can be summarized as follows:

  • Wittig Reaction:
    R2C=O+ Triphenylphosphoranylidene acetonitrileR2C=CHR+Ph3P=O\text{R}_2C=O+\text{ Triphenylphosphoranylidene acetonitrile}\rightarrow \text{R}_2C=CH-R'+\text{Ph}_3P=O

In addition to the Wittig reaction, this compound can also engage in carbonylation and hydrogenation reactions, making it useful in synthesizing various organic compounds .

Recent studies have highlighted the biological significance of (Triphenylphosphoranylidene)acetonitrile, particularly in the synthesis of largazole analogues, which exhibit potent cell growth inhibition. These analogues are being investigated for their potential therapeutic applications, especially in cancer treatment . The compound's ability to form stable complexes with biological targets may contribute to its efficacy in medicinal chemistry.

The synthesis of (Triphenylphosphoranylidene)acetonitrile generally involves the following methods:

  • Wittig Reaction: This method involves reacting triphenylphosphine with an appropriate carbonyl compound followed by treatment with acetonitrile.
  • Phosphonium Salt Formation: The initial formation of a phosphonium salt from triphenylphosphine and an alkyl halide can precede the generation of the ylide.
  • Direct Ylide Formation: In some protocols, direct ylide formation from triphenylphosphine and acetonitrile under basic conditions is employed .

(Triphenylphosphoranylidene)acetonitrile finds extensive applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing alkenes through the Wittig reaction.
  • Catalysis: This compound serves as a catalyst in several organic transformations, including carbonylation and hydrogenation processes.
  • Medicinal Chemistry: Its derivatives are explored for potential anti-cancer activities and other therapeutic applications .

Studies have shown that (Triphenylphosphoranylidene)acetonitrile interacts with various carbonyl compounds, leading to diverse outcomes depending on the nature of the reactants involved. The specificity of these interactions makes it a valuable tool for exploring reaction mechanisms and developing new synthetic pathways. Furthermore, ongoing research into its biological interactions aims to elucidate its potential effects on cellular processes .

Several compounds share structural or functional similarities with (Triphenylphosphoranylidene)acetonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphorus CompoundActs as a precursor for ylide formation
Benzylidene triphenylphosphoraneYlideUsed in similar reactions but varies in reactivity
PhenyldiphenylphosphinePhosphorus CompoundExhibits different reactivity patterns
(Dimethylamino)(triphenyl)phosphoniumQuaternary AmmoniumDifferent nitrogen functionality affecting reactivity

The uniqueness of (Triphenylphosphoranylidene)acetonitrile lies in its stability and reactivity profile, particularly as a Wittig reagent compared to other phosphonium ylides, which may not exhibit the same efficiency or selectivity in reactions.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16640-68-9

Wikipedia

(Triphenylphosphoranylidene)acetonitrile

Dates

Modify: 2023-08-15
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

Explore Compound Types